2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
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Overview
Description
2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, an amino group, and a sulfonic acid group attached to a benzoisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Amination: Addition of the amino group to the benzoisoquinoline core.
Sulfonation: Introduction of the sulfonic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of functional groups on the phenyl ring or benzoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amino compound.
Scientific Research Applications
2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-1H-benzo[de]isoquinoline-5-sulfonic acid
- 2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-4-sulfonic acid
Uniqueness
What sets 2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid apart from similar compounds is its specific arrangement of functional groups, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
400738-09-2 |
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Molecular Formula |
C20H15N3O6S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-6-amino-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C20H15N3O6S/c1-10(24)22-11-5-7-12(8-6-11)23-19(25)14-4-2-3-13-17(14)15(20(23)26)9-16(18(13)21)30(27,28)29/h2-9H,21H2,1H3,(H,22,24)(H,27,28,29) |
InChI Key |
KORQEUOGBYFWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O |
Origin of Product |
United States |
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